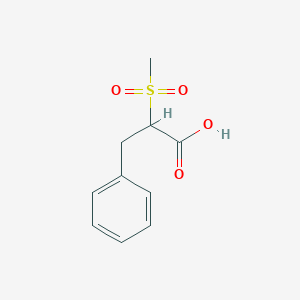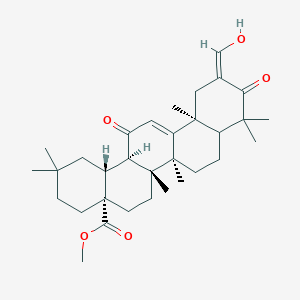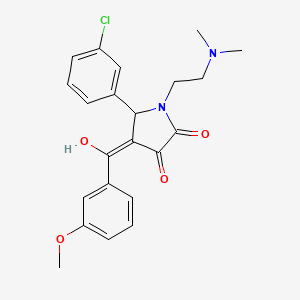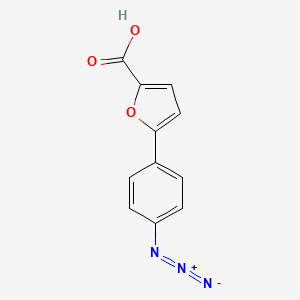
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide, also known as BMF, is a novel compound that has gained significant attention in the field of medicinal chemistry. BMF has been studied extensively for its potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide is not fully understood. However, several studies have suggested that N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide exerts its anti-tumor activity by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and MMP-9. In addition, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has been shown to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant anti-tumor activity in various cancer cell lines. However, one of the limitations of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide. One potential direction is to further investigate its potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in combination therapy with other anti-cancer drugs. In addition, further studies are needed to investigate the exact mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide and to optimize its pharmacokinetic properties.
Métodos De Síntesis
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(benzofuran-2-yl)-2-methoxyethanamine. The final product is obtained through the reaction of the intermediate with methylamine.
Aplicaciones Científicas De Investigación
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has been extensively studied for its potential applications in treating various diseases. Several studies have shown that N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide exhibits anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis in various cancer cell lines. N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-3-5-9-15(13)19(21)20-12-18(22-2)17-11-14-8-4-6-10-16(14)23-17/h3-11,18H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIDZXAQEGPOFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)
![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)



![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)